molecular formula C10H15BrO B14560343 3-Bromo-6-ethynyl-2,2,6-trimethyloxane CAS No. 62055-35-0

3-Bromo-6-ethynyl-2,2,6-trimethyloxane

Cat. No.: B14560343
CAS No.: 62055-35-0
M. Wt: 231.13 g/mol
InChI Key: HNTNPGCWXWYKMY-UHFFFAOYSA-N
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Description

3-Bromo-6-ethynyl-2,2,6-trimethyloxane is an organic compound with the molecular formula C₉H₁₃BrO. It is characterized by the presence of a bromine atom, an ethynyl group, and a trimethyloxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-ethynyl-2,2,6-trimethyloxane typically involves the bromination of 6-ethynyl-2,2,6-trimethyloxane. The reaction is carried out using bromine in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-ethynyl-2,2,6-trimethyloxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-6-ethynyl-2,2,6-trimethyloxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethynyl-2,2,6-trimethyloxane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ethynyl group participates in coupling reactions. These interactions are facilitated by the electronic properties of the trimethyloxane ring, which stabilizes the transition states and intermediates .

Comparison with Similar Compounds

Comparison: 3-Bromo-6-ethynyl-2,2,6-trimethyloxane is unique due to the presence of both a bromine atom and an ethynyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The ethynyl group provides additional reactivity, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

62055-35-0

Molecular Formula

C10H15BrO

Molecular Weight

231.13 g/mol

IUPAC Name

3-bromo-6-ethynyl-2,2,6-trimethyloxane

InChI

InChI=1S/C10H15BrO/c1-5-10(4)7-6-8(11)9(2,3)12-10/h1,8H,6-7H2,2-4H3

InChI Key

HNTNPGCWXWYKMY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC(O1)(C)C#C)Br)C

Origin of Product

United States

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